![molecular formula C15H14Cl2N6O2S B3747504 2,6-DICHLOROBENZYL {4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL} SULFIDE](/img/structure/B3747504.png)
2,6-DICHLOROBENZYL {4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL} SULFIDE
Overview
Description
2,6-DICHLOROBENZYL {4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL} SULFIDE is a complex organic compound that features a combination of benzyl, imidazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLOROBENZYL {4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL} SULFIDE involves multiple steps, starting with the preparation of the imidazole and triazole intermediates. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Formation of the Triazole Ring: This typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Coupling of the Benzyl and Triazole Moieties: This step involves the use of coupling agents such as EDCI or DCC to form the desired sulfide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLOROBENZYL {4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL} SULFIDE undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, DMF (dimethylformamide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole or triazole derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
2,6-DICHLOROBENZYL {4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL} SULFIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biology: It can be used in biochemical studies to understand enzyme interactions and inhibition mechanisms.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-DICHLOROBENZYL {4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL} SULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro-imidazole moiety is known to undergo reduction in anaerobic conditions, generating reactive intermediates that can damage DNA and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitro-imidazole compound used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating protozoal infections.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
2,6-DICHLOROBENZYL {4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL} SULFIDE is unique due to its combination of benzyl, imidazole, and triazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O2S/c1-9-18-6-14(23(24)25)22(9)7-13-19-20-15(21(13)2)26-8-10-11(16)4-3-5-12(10)17/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYGGRSDNQEBMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(N2C)SCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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